5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride: is a chemical compound with the molecular formula C10H13BrN2·2HCl . It is a derivative of pyridine, substituted with a bromine atom at the 5-position and a piperidine ring at the 2-position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride typically involves the bromination of 2-(piperidin-2-yl)pyridine. The reaction is carried out under controlled conditions using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative .
Scientific Research Applications
Chemistry: 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology: In biological research, this compound is used to study the interactions of brominated pyridine derivatives with biological molecules. It serves as a probe to investigate enzyme mechanisms and receptor binding .
Medicine: Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and the piperidine ring play crucial roles in binding to enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Bromo-2-(piperazin-1-yl)pyrimidine
- 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine
- 5-Bromo-2-(piperidin-1-yl)pyrimidine
Comparison: While these compounds share structural similarities with 5-Bromo-2-(piperidin-2-yl)pyridine dihydrochloride, they differ in the position and nature of the substituents. These differences can lead to variations in their chemical reactivity and biological activity. For example, the presence of a nitro group in 5-Bromo-3-nitro-2-(piperidin-1-yl)pyridine can significantly alter its electronic properties and reactivity compared to this compound .
Properties
Molecular Formula |
C10H15BrCl2N2 |
---|---|
Molecular Weight |
314.05 g/mol |
IUPAC Name |
5-bromo-2-piperidin-2-ylpyridine;dihydrochloride |
InChI |
InChI=1S/C10H13BrN2.2ClH/c11-8-4-5-10(13-7-8)9-3-1-2-6-12-9;;/h4-5,7,9,12H,1-3,6H2;2*1H |
InChI Key |
HKOUOZWRGGNCPP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=NC=C(C=C2)Br.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.